

# A Comparative Analysis of LEO 39652 Against Novel Atopic Dermatitis Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical phosphodiesterase 4 (PDE4) inhibitor **LEO 39652** against a range of novel topical and systemic therapies for atopic dermatitis (AD). The document summarizes key efficacy and safety data from clinical trials of approved and late-stage development drugs, details relevant experimental protocols, and visualizes critical signaling pathways to offer a comprehensive benchmarking resource.

# **Executive Summary**

**LEO 39652**, a "dual-soft" PDE4 inhibitor, was designed for topical application with the intent of minimizing systemic side effects through rapid metabolic inactivation in the bloodstream and liver.[1] Despite demonstrating high in vitro potency, **LEO 39652** did not show clinical efficacy in early trials, a factor attributed to insufficient drug availability at the target site in the skin. This guide benchmarks the preclinical profile of **LEO 39652** against the clinical performance of other PDE4 inhibitors, topical Janus kinase (JAK) inhibitors, and biologics targeting key inflammatory pathways in atopic dermatitis.

### **Preclinical Profile of LEO 39652**

**LEO 39652** is a potent inhibitor of PDE4, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased cAMP levels in immune cells lead to a reduction in the production of pro-inflammatory cytokines.



| Parameter             | Value  | Reference |
|-----------------------|--------|-----------|
| PDE4A IC50            | 1.2 nM | [2][3]    |
| PDE4B IC50            | 1.2 nM | [2][3]    |
| PDE4C IC50            | 3.0 nM |           |
| PDE4D IC50            | 3.8 nM | _         |
| TNF-α Inhibition IC50 | 6.0 nM | _         |

# Comparative Efficacy and Safety of Novel Atopic Dermatitis Therapies

The following tables summarize pivotal clinical trial data for novel atopic dermatitis therapies, providing a benchmark against which the preclinical potential of **LEO 39652** can be assessed.

## **Topical PDE4 Inhibitors**

Crisaborole is a topical PDE4 inhibitor approved for mild-to-moderate atopic dermatitis.

| Therapy (Trial)                                  | Primary<br>Efficacy<br>Endpoint                                                                                       | Efficacy Result                                                              | Key Adverse<br>Events         | Reference |
|--------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|-------------------------------|-----------|
| Crisaborole 2%<br>Ointment (AD-<br>301 & AD-302) | Investigator's Static Global Assessment (ISGA) of Clear (0) or Almost Clear (1) with a ≥2-grade improvement at Day 29 | AD-301: 32.8%<br>vs 25.4%<br>(vehicle)AD-302:<br>31.4% vs 18.0%<br>(vehicle) | Application site pain/burning |           |

## **Topical Janus Kinase (JAK) Inhibitors**



Topical JAK inhibitors block the signaling of multiple pro-inflammatory cytokines involved in atopic dermatitis.

| Therapy (Trial)                                         | Primary<br>Efficacy<br>Endpoint                                                        | Efficacy Result                                                                  | Key Adverse<br>Events                     | Reference    |
|---------------------------------------------------------|----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-------------------------------------------|--------------|
| Ruxolitinib 1.5%<br>Cream (TRuE-<br>AD1 & TRuE-<br>AD2) | Investigator's Global Assessment Treatment Success (IGA-TS) at Week 8                  | TRuE-AD1:<br>53.8% vs 15.1%<br>(vehicle)TRuE-<br>AD2: 51.3% vs<br>7.6% (vehicle) | Application site reactions                |              |
| Delgocitinib<br>Ointment (Phase<br>3)                   | Modified Eczema Area and Severity Index (mEASI) score % change from baseline at Week 4 | -44.3% vs 1.7%<br>(vehicle)                                                      | Nasopharyngitis,<br>contact<br>dermatitis | <del>-</del> |

# **Biologics (Systemic Therapies)**

Biologics are monoclonal antibodies that target specific cytokines or their receptors.



| Therapy<br>(Target)                                 | Primary<br>Efficacy<br>Endpoint                   | Efficacy Result                                                                  | Key Adverse<br>Events                                                                             | Reference |
|-----------------------------------------------------|---------------------------------------------------|----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|-----------|
| Dupilumab (IL-<br>4Rα) (SOLO 1 &<br>SOLO 2)         | IGA of 0 or 1 at<br>Week 16                       | SOLO 1: 38% vs<br>10%<br>(placebo)SOLO<br>2: 36% vs 8.5%<br>(placebo)            | Injection site reactions, conjunctivitis                                                          |           |
| Tralokinumab<br>(IL-13) (ECZTRA<br>1 & ECZTRA 2)    | IGA of 0 or 1 at<br>Week 16                       | ECZTRA 1:<br>15.8% vs 7.1%<br>(placebo)ECZTR<br>A 2: 22.2% vs<br>10.9% (placebo) | Upper respiratory<br>tract infections,<br>conjunctivitis,<br>injection site<br>reactions          |           |
| Lebrikizumab (IL-<br>13) (ADvocate1<br>& ADvocate2) | IGA of 0 or 1 at<br>Week 16                       | ADvocate1: 43.1% vs 12.7% (placebo)ADvoca te2: 33.2% vs 10.8% (placebo)          | Conjunctivitis,<br>nasopharyngitis                                                                | -         |
| Nemolizumab<br>(IL-31RA)<br>(Phase 3)               | Improvement in pruritus Visual Analog Scale (VAS) | Significant reduction in pruritus compared to placebo                            | Nasopharyngitis,<br>upper respiratory<br>tract infection,<br>exacerbation of<br>atopic dermatitis |           |
| Rocatinlimab<br>(OX40)<br>(ROCKET<br>HORIZON)       | IGA of 0 or 1 at<br>Week 24                       | 19.3% vs 6.6%<br>(placebo)                                                       | Nasopharyngitis,<br>headache,<br>aphthous ulcer                                                   | -         |

# **Experimental Protocols**In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4 enzymes.



#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are used. The substrate, cyclic adenosine monophosphate (cAMP), is prepared in an assay buffer.
- Compound Dilution: The test compound (e.g., LEO 39652) is serially diluted in DMSO to create a range of concentrations.
- Assay Reaction: The PDE4 enzyme, test compound, and cAMP substrate are incubated together in a microplate. The enzyme catalyzes the hydrolysis of cAMP to AMP.
- Detection: A detection reagent, such as a phosphate-binding molecule, is added. The amount of phosphate produced is proportional to the enzyme activity. The signal (e.g., fluorescence or luminescence) is read using a plate reader.
- Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.

## Cytokine Release Assay from Human Skin Explants

Objective: To measure the effect of a test compound on the release of pro-inflammatory cytokines from ex vivo human skin tissue.

#### Methodology:

- Skin Tissue Preparation: Full-thickness human skin explants are obtained from donors and cultured in a defined medium.
- Stimulation and Treatment: The skin explants are stimulated with an inflammatory trigger (e.g., lipopolysaccharide [LPS] or a cytokine cocktail) to induce cytokine production. Simultaneously, the explants are treated with the test compound at various concentrations.
- Incubation: The treated and stimulated skin explants are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine release into the culture medium.
- Supernatant Collection: The culture medium (supernatant) is collected from each well.



- Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The level of cytokine inhibition by the test compound is calculated relative to the stimulated control without the compound.

# Signaling Pathways and Experimental Workflows PDE4 Inhibition Signaling Pathway



Click to download full resolution via product page

Caption: PDE4 inhibition by **LEO 39652** increases intracellular cAMP, leading to reduced inflammatory cytokine production.

### **IL-31 Signaling Pathway in Pruritus**



Click to download full resolution via product page

Caption: Nemolizumab blocks the IL-31 pathway, a key driver of pruritus in atopic dermatitis.

## **OX40 Signaling Pathway in T-Cell Activation**





Click to download full resolution via product page

Caption: Rocatinlimab inhibits the OX40 co-stimulatory pathway, reducing T-cell-mediated inflammation.

## **Experimental Workflow for Cytokine Release Assay**





Click to download full resolution via product page

Caption: Workflow for assessing the anti-inflammatory potential of a compound using a human skin explant model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Analysis of LEO 39652 Against Novel Atopic Dermatitis Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824691#benchmarking-leo-39652-against-novel-atopic-dermatitis-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





